molecular formula C8H11N3O B13027002 3,5-Dimethylisonicotinohydrazide

3,5-Dimethylisonicotinohydrazide

Cat. No.: B13027002
M. Wt: 165.19 g/mol
InChI Key: ZCJNLDJKJPCBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylisonicotinohydrazide is a hydrazide derivative of isonicotinic acid, featuring methyl substituents at the 3 and 5 positions of the pyridine ring. This compound is structurally related to other isonicotinohydrazide derivatives, which are widely studied for their coordination chemistry, biological activity, and material science applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3,5-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-3-10-4-6(2)7(5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

ZCJNLDJKJPCBJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C(=O)NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisonicotinohydrazide typically involves the reaction of 3,5-dimethylisonicotinic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,5-Dimethylisonicotinic acid+Hydrazine hydrateThis compound+Water\text{3,5-Dimethylisonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3,5-Dimethylisonicotinic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylisonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

3,5-Dimethylisonicotinohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Key structural differences :

  • Substituent effects: Methyl groups (electron-donating) in 3,5-dimethylisonicotinohydrazide contrast with chloro/bromo (electron-withdrawing) in analogs, influencing electronic properties and steric profiles.
  • Coordination geometry : Nickel complexes of brominated hydrazides exhibit octahedral geometries (e.g., [Ni(3,5-dibromo-salo)₂(neoc)]), while chloro analogs may form 1D coordination polymers (e.g., Zn(II)-based polymers in ) .
DNA and Protein Interactions
  • 3,5-Dichloro analogs (): Zn(II) coordination polymers demonstrate photocatalytic activity (e.g., Rhodamine B degradation) and sensing capabilities (e.g., secnidazole detection) .

Hypothesized properties of this compound:

  • Reduced electron-withdrawing effects could weaken DNA intercalation but enhance stability in biological environments.
Table 2: Functional Comparison
Compound DNA Binding Affinity (Kₐₐₛ) Protein Interaction Key Applications
3,5-Dibromo-salicylaldehyde/Ni(II) ~10⁶ M⁻¹ HSA/BSA binding (~10⁵ M⁻¹) Anticancer, biosensing
3,5-Dichloro-Zn(II) polymer N/A N/A Photocatalysis, sensing
This compound Predicted lower Hypothesized moderate Drug design (theoretical)

Thermochemical and Physicochemical Data

While direct data for this compound are unavailable, thermochemical trends from related compounds (e.g., 3,5-dimethylbenzoic acid in ) suggest:

  • Methyl substituents reduce polarity compared to halogenated analogs, lowering melting points and increasing solubility in organic solvents .
  • Enthalpy of formation : Halogenated derivatives (e.g., 3,5-dichloro) likely exhibit higher ΔfH° due to stronger intermolecular forces (e.g., halogen bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.